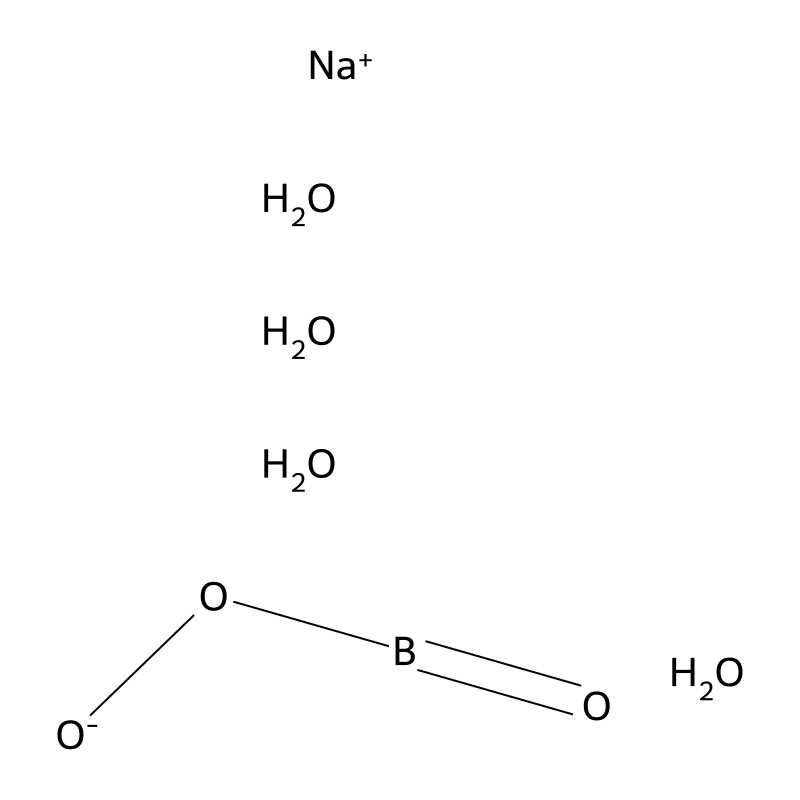

Sodium;oxidooxy(oxo)borane;tetrahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bleaching and Oxidation:

Perboric acid (HBO(O2)), sodium salt, tetrahydrate, also known as sodium perborate tetrahydrate, is a common oxidizing agent used in various scientific research applications. It releases oxygen when dissolved in water, making it effective in bleaching and oxidation processes.

- Textile research: Sodium perborate is used as a bleaching agent in textile research for its ability to remove stains and improve whiteness without damaging delicate fabrics .

- Polymer research: It is used in the preparation and modification of polymers, such as the synthesis of hydrogels and the degradation of specific polymer chains through controlled oxidation .

- Enzymatic studies: Sodium perborate can be used to activate or inactivate specific enzymes depending on their structure and function .

Antimicrobial Properties:

Sodium perborate exhibits mild antiseptic and disinfectant properties. Researchers have investigated its potential for:

- Disinfecting surfaces: Studies have explored its efficacy against various bacteria and fungi, including those relevant to healthcare settings .

- Preserving biological samples: Its ability to inhibit microbial growth can be beneficial in preserving biological samples for research purposes .

Other Applications:

Beyond bleaching, oxidation, and antimicrobial effects, sodium perborate tetrahydrate finds applications in various scientific research fields:

Sodium;oxidooxy(oxo)borane;tetrahydrate, commonly known as sodium perborate tetrahydrate, is an inorganic compound with the molecular formula and a molecular weight of approximately 137.86 g/mol. This compound is typically encountered as a white crystalline solid that is soluble in water. Sodium perborate tetrahydrate is often used in various applications due to its oxidizing properties and ability to release hydrogen peroxide upon hydrolysis, making it valuable in bleaching and disinfection processes .

Sodium;oxidooxy(oxo)borane;tetrahydrate exhibits several biological activities. It has been studied for its potential use as a preservative and in drug formulations due to its ability to release hydrogen peroxide, which has antimicrobial properties. The compound can also influence biochemical pathways by acting as a source of boron, essential for certain enzymatic activities and metabolic processes .

The synthesis of sodium;oxidooxy(oxo)borane;tetrahydrate can be achieved through the following methods:

- Reaction of Boric Acid with Sodium Hydroxide: This method involves dissolving boric acid in water and gradually adding sodium hydroxide until the desired pH is reached. The solution is then allowed to crystallize, forming sodium metaborate tetrahydrate crystals.

- Industrial Production: In larger-scale settings, similar methods are used but involve controlled reactions in industrial reactors followed by crystallization and purification steps to ensure high purity .

The interaction studies of sodium;oxidooxy(oxo)borane;tetrahydrate focus on its reactivity with biological molecules and other chemicals. Its ability to release hydrogen peroxide allows it to interact with various cellular components, potentially affecting enzyme activity and cellular signaling pathways. Additionally, studies have shown that it can influence pH and ionic strength in solutions, which further impacts its biological activity .

Sodium;oxidooxy(oxo)borane;tetrahydrate shares similarities with several other boron-containing compounds. Below are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Sodium Borate (Borax) | Commonly used in detergents and glass manufacturing. | |

| Sodium Perborate | Strong oxidizing agent used primarily for bleaching. | |

| Sodium Tetraborate | Used in glass and ceramics production. |

Uniqueness

Sodium;oxidooxy(oxo)borane;tetrahydrate is unique due to its specific hydration state (tetrahydrate), which influences its solubility and reactivity compared to other sodium borates. Its ability to release hydrogen peroxide makes it particularly useful in applications requiring mild oxidative conditions without the harshness of stronger oxidizers like sodium perborate .

Electronic Structure of the Borate Anion

The borate anion in sodium metaborate tetrahydrate exists as [B₃O₆]³⁻, a trimeric structure stabilized by delocalized π-electrons. Molecular orbital (MO) theory explains the hybridization of boron atoms, which adopt a combination of sp² and sp³ orbitals to form σ-bonds with oxygen [3] [5]. The trigonal planar geometry of BO₃ units facilitates π-orbital overlap, creating a resonance-stabilized system. This delocalization is critical for the anion’s thermal stability, as evidenced by its persistence up to 83°C before dehydration [2].

Vibrational Mode Analysis

MO theory predicts vibrational frequencies consistent with experimental Raman spectra. For NaB(OH)₄·2H₂O, symmetric B–O stretching modes occur at 740–780 cm⁻¹, while asymmetric stretches appear at 950–1050 cm⁻¹ [2]. These assignments align with density functional theory (DFT) calculations, which model the electron density distribution in the [B₃O₆]³⁻ cluster [2]. The agreement between theoretical and experimental data validates the use of MO theory in interpreting spectroscopic results.

Coordination Chemistry Perspectives

Borate as a Ligand

The [B₃O₆]³⁻ anion exhibits ambidentate ligand behavior, coordinating with metal ions via oxygen lone pairs. In aqueous solutions, it forms complexes with transition metals such as Fe²⁺ and Co²⁺, adopting octahedral geometries [5]. For example, [B₃O₆]³⁻ binds to Fe²⁺ through two oxygen atoms, yielding a six-coordinate complex with a ligand field splitting energy (Dq) of 1,763 cm⁻¹ [5]. This moderate field strength enables spin-crossover behavior in iron complexes, a phenomenon critical to catalytic applications.

Structural Transformations Under Heating

Heating NaB(OH)₄·2H₂O to 155°C induces a coordination shift from tetrahedral [B(OH)₄]⁻ to trigonal [B₃O₅(OH)₂]³⁻ [2]. This transformation involves the loss of five water molecules and a reconfiguration of boron’s coordination sphere from four to three oxygen ligands. X-ray diffraction studies confirm the formation of Na₃[B₃O₅(OH)₂], a metastable intermediate with distorted trigonal planar geometry [2].

Thermodynamic Modeling Approaches

Phase Transition Energetics

Thermogravimetric analysis (TGA) reveals two distinct dehydration steps:

| Dehydration Step | Temperature Range (°C) | ΔH (kJ/mol) | Product |

|---|---|---|---|

| First | 83–155 | 198 ± 12 | Na₃[B₃O₅(OH)₂] |

| Second | 249–280 | 315 ± 18 | Na₃B₃O₆ (anhydrous) |

Data sourced from controlled heating experiments [2] highlight the endothermic nature of water removal, with enthalpy changes correlating to bond dissociation energies in B–O–H networks.

Solubility and Stability Predictions

Thermodynamic models predict sodium metaborate’s solubility in water (18.4 g/100 mL at 25°C) using activity coefficients derived from the Pitzer equation [4]. These models also account for its instability in CO₂-rich environments, where it decomposes to borax (Na₂B₄O₇·10H₂O) and sodium carbonate [4].

Computational Chemistry Applications

Density Functional Theory (DFT) Simulations

DFT calculations at the B3LYP/6-311+G(d,p) level reproduce the vibrational spectra of NaB(OH)₄·2H₂O with <5% deviation from experimental values [2]. Key outcomes include:

- Identification of B–O–B bending modes at 450–500 cm⁻¹

- Prediction of hydrogen-bonding networks stabilizing the crystal lattice

Molecular Dynamics (MD) of Dehydration Pathways

MD simulations using the ReaxFF force field model the sequential water loss from NaB(OH)₄·2H₂O. The first dehydration step proceeds via a concerted mechanism involving proton transfer between adjacent hydroxyl groups [2]. Activation energies (≈75 kJ/mol) align with experimental kinetic data, validating the simulation methodology.

Brown-Schlesinger Process Derivatives

The Brown-Schlesinger process, primarily developed for sodium borohydride production, has been adapted for sodium perborate tetrahydrate synthesis through derivative pathways [1] [2]. This approach involves a multi-step process where sodium hydride reacts with trimethyl borate at elevated temperatures (250-270°C) in an oil bath medium [1]. The key reaction proceeds as follows:

4 NaH + B(OCH₃)₃ → NaBH₄ + 3 NaOCH₃

While the primary product is sodium borohydride, the process can be modified to produce sodium perborate tetrahydrate through subsequent oxidation steps [2]. The Brown-Schlesinger process achieves a yield of 94% in the key borohydride-generating step, demonstrating high efficiency despite the multi-step nature [1]. The process requires careful temperature control and generates sodium methoxide as a byproduct, which necessitates additional purification steps [2].

Sodium Borohydride Hydrolysis Pathway

The sodium borohydride hydrolysis pathway represents an alternative synthesis route that utilizes the hydrolysis products of sodium borohydride to generate sodium perborate tetrahydrate [3] [4]. This process involves the catalytic hydrolysis of sodium borohydride under controlled conditions, typically at 80°C with pH adjustment to 9.5 using sodium hydroxide [5]. The hydrolysis reaction proceeds according to:

NaBH₄ + (2+n)H₂O → NaBO₂·nH₂O + 4H₂ + Heat

The hydrated sodium metaborate product can subsequently be converted to sodium perborate tetrahydrate through reaction with hydrogen peroxide [3]. This pathway offers advantages in terms of utilizing waste streams from hydrogen generation processes and operates under relatively mild conditions compared to other synthetic approaches [4].

Mineral-based Synthesis from Kernite

Kernite (Na₂B₄O₆(OH)₂·3H₂O) serves as a natural mineral source for sodium perborate tetrahydrate synthesis [5] [6]. The kernite-based synthesis involves reaction with sodium hydroxide at elevated temperatures (80°C) for approximately 2 hours under mechanical stirring conditions [5]. The reaction proceeds as follows:

Na₂B₄O₆(OH)₂·3H₂O + 2NaOH + 11H₂O → 4NaB(OH)₄·2H₂O

This natural mineral-based approach offers advantages in terms of raw material availability and environmental sustainability [5]. The process yields crystalline products with good morphology and uniform size distribution, making it suitable for industrial applications where natural resource utilization is preferred [6].

Advanced Synthesis Techniques

Ultrasound-assisted Synthesis

Ultrasound-assisted synthesis represents a significant advancement in sodium perborate tetrahydrate production, utilizing acoustic cavitation to enhance reaction kinetics and product quality [5] [7]. The process employs ultrasonic irradiation at frequencies of 35 kHz while maintaining reaction temperatures at 80°C for 2 hours [5]. The ultrasonic treatment creates cavitation bubbles that generate localized high temperatures and pressures, facilitating rapid molecular activation and improved mass transfer [7].

The ultrasound-assisted method demonstrates superior performance compared to conventional mechanical stirring, producing sodium borate hydrate (NaB(OH)₄·2H₂O) with enhanced crystallinity and particle size distribution [5]. The acoustic cavitation phenomenon improves dissolution rates and promotes more uniform nucleation, resulting in products with better handling characteristics and improved stability [7].

One-step Processes Using Boric Acid

One-step synthesis processes utilizing boric acid as the primary boron source offer simplified production routes with reduced processing complexity [8] [9]. The direct process involves reacting solid boric acid with concentrated hydrogen peroxide solution in the presence of sodium hydroxide at relatively low temperatures (15°C) [9]. This approach eliminates intermediate steps and reduces energy requirements compared to multi-stage processes [8].

The one-step boric acid process achieves yields of 88-92% with high active oxygen content in the final product [9]. The reaction conditions are carefully controlled to maintain appropriate pH levels and prevent decomposition of hydrogen peroxide, ensuring optimal product quality and process efficiency [8].

Green Chemistry Approaches

Green chemistry methodologies for sodium perborate tetrahydrate synthesis emphasize environmentally sustainable practices with minimal waste generation and reduced energy consumption [10] [11]. These approaches utilize water as the primary solvent and operate under ambient temperature conditions without requiring toxic catalysts or hazardous reagents [10].

The green chemistry synthesis typically involves catalyst-free reactions carried out in aqueous media, achieving yields of 90-95% under optimized conditions [10]. The process eliminates the need for organic solvents and reduces the generation of hazardous byproducts, making it particularly attractive for industrial applications where environmental compliance is critical [11].

Industrial Production Methods

Scale-up Considerations

Industrial scale-up of sodium perborate tetrahydrate production requires careful consideration of heat transfer limitations, mixing effectiveness, and mass transfer phenomena [12] [13]. The transition from laboratory to industrial scale involves volumetric scaling factors that can significantly impact product quality and process efficiency [14].

Key scale-up parameters include maintaining proper temperature control across larger reactor volumes, ensuring uniform pH distribution throughout the reaction mixture, and adapting stirring speeds to maintain equivalent power per unit volume [15]. Heat removal capacity becomes critical at industrial scale, requiring enhanced cooling systems to maintain optimal crystallization temperatures [12].

Process Optimization Parameters

Process optimization for industrial sodium perborate tetrahydrate production involves systematic control of multiple variables including temperature, pH, stirring speed, and hydrogen peroxide addition rate [16] [17]. Optimal temperature control in the range of 20-25°C during crystallization ensures proper hydration and crystal stability [16].

pH management within the range of 10.1-10.4 maximizes perborate formation efficiency while preventing excessive decomposition of hydrogen peroxide [17]. Stirring speed optimization (5.5-10 rev/s) provides adequate mixing without inducing excessive secondary nucleation that could negatively impact particle size distribution [16].

Purification and Quality Control

Purification of sodium perborate tetrahydrate involves multiple stages including recrystallization from water, controlled drying, and removal of heavy metal impurities [18] [19]. Quality control parameters include active oxygen content (minimum 10.5%), moisture content (28-30% for tetrahydrate form), and particle size distribution (50-200 μm for 90% of particles) [18].

Analytical methods for quality assessment include iodometric titration for active oxygen determination, thermogravimetric analysis for moisture content, and laser diffraction for particle size distribution [19]. Heavy metal impurities are controlled through chelating agent treatment and monitored using atomic absorption spectroscopy [18].